molecular formula C26H24N2OS3 B11135552 N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}-2-[(4-methylphenyl)sulfanyl]acetamide

N-{1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl}-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No.: B11135552
M. Wt: 476.7 g/mol
InChI Key: YNTPPPKGRUBUHM-UHFFFAOYSA-N
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Description

N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE is a complex organic compound characterized by the presence of cyano, bis(4-methylphenyl)sulfanyl, and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE typically involves the cyanoacetylation of amines. This process can be carried out using various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Common methods include:

    Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.

    Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

    Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-CYANO-2,2-BIS[(4-METHYLPHENYL)SULFANYL]ETH-1-EN-1-YL}-2-[(4-METHYLPHENYL)SULFANYL]ACETAMIDE is unique due to its combination of cyano, bis(4-methylphenyl)sulfanyl, and acetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H24N2OS3

Molecular Weight

476.7 g/mol

IUPAC Name

N-[1-cyano-2,2-bis[(4-methylphenyl)sulfanyl]ethenyl]-2-(4-methylphenyl)sulfanylacetamide

InChI

InChI=1S/C26H24N2OS3/c1-18-4-10-21(11-5-18)30-17-25(29)28-24(16-27)26(31-22-12-6-19(2)7-13-22)32-23-14-8-20(3)9-15-23/h4-15H,17H2,1-3H3,(H,28,29)

InChI Key

YNTPPPKGRUBUHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC(=C(SC2=CC=C(C=C2)C)SC3=CC=C(C=C3)C)C#N

Origin of Product

United States

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